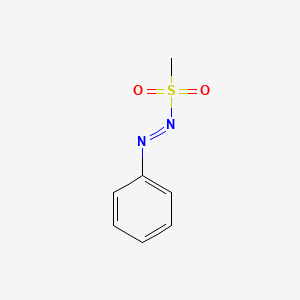

1-(Methylsulfonyl)-2-phenyldiazene

概要

説明

Compounds containing the sulfonyl functional group (R-SO2-R’) are known as sulfones. They are typically colorless solids that are relatively chemically inert . The sulfonyl group is a key functional group in several important classes of organic compounds, including some drugs and pesticides .

Synthesis Analysis

Sulfonyl compounds can be synthesized through various methods. One common method is the oxidation of sulfides or sulfoxides . Another method involves the reaction of an organometallic reagent with a sulfonyl chloride .

Molecular Structure Analysis

The sulfonyl group consists of a sulfur atom bonded to two oxygen atoms and an organic group. The sulfur-oxygen bonds are typically double bonds, and the sulfur atom is often in a state of formal positive charge, with the oxygen atoms carrying a formal negative charge .

Physical And Chemical Properties Analysis

Sulfones are typically colorless solids. They are generally stable and resistant to reduction and hydrolysis .

科学的研究の応用

Synthesis of Engineering Plastics

A study by Oyaizu et al. (2003) explores the synthesis of polymers from aryl sulfoxides, which could lead to the development of engineering plastics like poly(thio-1,4-phenylene) (PPS). This process involves the protonation of aryl sulfoxides under strongly acidic conditions to produce hydroxysulfonium cations, which react with aromatic molecules to yield sulfonium cations. These findings suggest potential applications in materials science, particularly in creating new engineering plastics with desirable properties such as high thermal stability and chemical resistance (Oyaizu, Yonemaru, Iwasaki, Matsubara, & Tsuchida, 2003).

Pharmaceutical Applications

In the pharmaceutical domain, sulfone derivatives have shown promise as cyclooxygenase (COX) inhibitors, with potential implications for anti-inflammatory and antitumor applications. A study by Harrak et al. (2010) reported the design, synthesis, and biological evaluation of 4-(aryloyl)phenyl methyl sulfones as inhibitors of COX-1 and COX-2 isoenzymes. This research highlights the therapeutic potential of sulfone derivatives in the development of new anti-inflammatory drugs, offering an alternative to traditional NSAIDs with potentially fewer side effects (Harrak, Casula, Basset, Rosell, Plescia, Raffa, Cusimano, Pouplana, & Pujol, 2010).

Agricultural Applications

Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated effective antibacterial activities against rice bacterial leaf blight. Shi et al. (2015) found that these compounds not only showed significant antibacterial activity but also enhanced plant resistance by stimulating the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice. This suggests potential applications in agriculture for controlling bacterial diseases and improving crop resistance (Shi, Li, Wang, Gao, Wu, Song, & Hu, 2015).

作用機序

Target of Action

The primary targets of 1-(Methylsulfonyl)-2-phenyldiazene are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process by catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .

Mode of Action

1-(Methylsulfonyl)-2-phenyldiazene interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins (PGs), thereby exerting its anti-inflammatory effects .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . By inhibiting COX-1 and COX-2, 1-(Methylsulfonyl)-2-phenyldiazene disrupts this pathway, leading to a decrease in the production of these pro-inflammatory mediators .

Pharmacokinetics

These studies often involve predicting physicochemical properties and drug-likeness profiles in silico .

Result of Action

The inhibition of COX-1 and COX-2 by 1-(Methylsulfonyl)-2-phenyldiazene leads to a reduction in the production of prostaglandins . This results in an anti-inflammatory effect, as prostaglandins are key mediators of inflammation .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-phenyliminomethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-12(10,11)9-8-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRNGYZMGWHUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

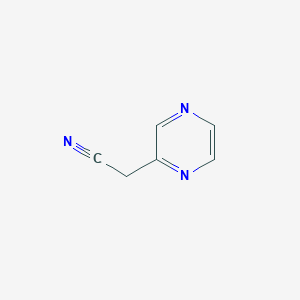

CS(=O)(=O)N=NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559810 | |

| Record name | (E)-1-(Methanesulfonyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfonyl)-2-phenyldiazene | |

CAS RN |

23265-32-9 | |

| Record name | (E)-1-(Methanesulfonyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol](/img/structure/B1316857.png)

![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)

![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)

acetic acid](/img/structure/B1316894.png)